

A Comparative Guide to the Structural Elucidation of Decarboxyticarcillin using NMR Spectroscopy

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Compound of Interest

Compound Name:	Decarboxyticarcillin
CAS No.:	36041-93-7
Cat. No.:	B1655418

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This guide provides an in-depth technical comparison of **Decarboxyticarcillin** and its parent compound, Ticarcillin, focusing on structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for identifying and characterizing penicillin-related impurities. We will explore the causal relationships behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Challenge of Characterizing Penicillin Degradants

Ticarcillin is a carboxypenicillin antibiotic widely used to treat bacterial infections, particularly those caused by *Pseudomonas aeruginosa*.^[1] Like many β -lactam antibiotics, Ticarcillin can degrade under certain conditions, leading to the formation of various impurities. One such critical degradant is **Decarboxyticarcillin**. This impurity is formed by the loss of the carboxyl group from the α -carbon of the 3-thienylmalonyl side chain. While seemingly a minor modification, this structural change renders the molecule antibiotically inactive and

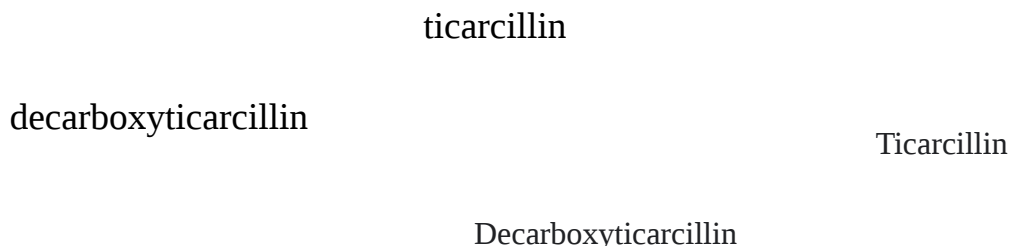
necessitates its accurate identification and quantification for quality control and regulatory compliance.

Mass spectrometry is a powerful tool for detecting this degradant, as it will show a mass difference of 44 Da corresponding to the loss of a CO₂ group.[2] However, for unambiguous structural confirmation and to distinguish it from other potential isomers, NMR spectroscopy is indispensable.[3] This guide will demonstrate how a suite of NMR experiments can definitively elucidate the structure of **Decarboxyticarcillin** and differentiate it from Ticarcillin.

Structural Differences: Ticarcillin vs. Decarboxyticarcillin

The key to distinguishing these two compounds lies in the modification of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core.

Diagram: Molecular Structures of Ticarcillin and **Decarboxyticarcillin**.



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Caption: Chemical structures of Ticarcillin and its degradation product, **Decarboxyticarcillin**.

In Ticarcillin, the α -carbon of the side chain is a chiral center bearing a carboxyl group and a proton. In **Decarboxyticarcillin**, this carboxyl group is absent and replaced by a second proton, resulting in a methylene group (-CH₂-). This fundamental difference is the basis for the distinct NMR signatures of the two molecules.

Comparative NMR Analysis: Predicted Spectra and Key Differentiators

While experimental NMR data for **Decarboxyticarcillin** is not readily available in the literature, we can confidently predict its ^1H and ^{13}C NMR spectra based on the known spectra of the 6-APA core, thiophene-3-acetic acid, and established principles of NMR spectroscopy.[4][5] The most significant changes are expected for the protons and carbons of the side chain.

^1H NMR Spectroscopy: The Disappearance of a Methine and the Appearance of a Methylene

The ^1H NMR spectrum provides the most direct evidence of decarboxylation.

- **Ticarcillin**: The proton on the α -carbon of the side chain ($\alpha\text{-H}$) is expected to appear as a singlet at approximately 4.8-5.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent carboxyl and amide carbonyl groups.
- **Decarboxyticarcillin**: The chiral α -carbon in Ticarcillin becomes a methylene group ($-\text{CH}_2-$) in **Decarboxyticarcillin**. These two protons would appear as a sharp singlet at a more upfield position, predicted to be around 3.7-3.9 ppm. This upfield shift is a direct consequence of removing the electron-withdrawing carboxyl group.

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) for Key Protons

Proton	Ticarcillin (Predicted)	Decarboxyticarcillin (Predicted)	Rationale for Change
Side-Chain α -H	~4.9 (s, 1H)	N/A	Methine proton is lost.
Side-Chain -CH ₂ -	N/A	~3.8 (s, 2H)	Appearance of a new methylene group due to decarboxylation; shifted upfield due to removal of the adjacent -COOH group.
H-5	~5.6 (d, J \approx 4 Hz)	~5.6 (d, J \approx 4 Hz)	Unchanged, part of the conserved 6-APA core.
H-6	~5.5 (dd, J \approx 4, 8 Hz)	~5.5 (dd, J \approx 4, 8 Hz)	Minor to no change expected.
Thiophene Protons	~7.1-7.5 (m)	~7.1-7.5 (m)	Minor to no change expected.
Gem-dimethyl	~1.5, ~1.6 (2 x s)	~1.5, ~1.6 (2 x s)	Unchanged, part of the conserved 6-APA core.

Note: Predicted values are for a D₂O solvent. Chemical shifts are influenced by solvent, pH, and temperature.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

The ¹³C NMR spectrum corroborates the ¹H NMR data by showing the disappearance of the carboxyl carbon and a significant upfield shift of the former α -carbon.

- Ticarcillin: Will exhibit two carboxylic acid/amide carbonyl signals from the side chain around 170-175 ppm, in addition to the two carbonyls in the 6-APA core. The α -carbon will appear around 58-60 ppm.

- **Decarboxyticarcillin**: Will show only one side-chain carbonyl signal (the amide). The signal for the side-chain carboxyl carbon (~175 ppm) will be absent. The former α -carbon, now a methylene carbon, will shift significantly upfield to approximately 40-45 ppm.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) for Key Carbons

Carbon	Ticarcillin (Predicted)	Decarboxyticarcillin (Predicted)	Rationale for Change
Side-Chain -COOH	~175	Absent	Complete loss of the carboxyl group.
Side-Chain α -C	~59	N/A	Methine carbon is lost.
Side-Chain -CH ₂ -	N/A	~42	New methylene carbon, shifted significantly upfield compared to the α -C of Ticarcillin.
Side-Chain C=O (amide)	~172	~172	Minor to no change expected.
β -lactam C=O	~177	~177	Unchanged, part of the conserved 6-APA core.
C-2 -COOH	~173	~173	Unchanged, part of the conserved 6-APA core.

Note: Predicted values are for a D₂O solvent. Carbonyl carbons are particularly distinct in ^{13}C NMR.

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments like COSY, HSQC, and HMBC are crucial for confirming the complete structural assignment of **Decarboxyticarcillin**.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For **Decarboxyticarcillin**, a key correlation would be observed between the NH proton of the side-chain amide and the proton on H-6 of the penicillin core. This confirms the side chain is attached to the correct position.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For **Decarboxyticarcillin**, the HSQC spectrum would show a cross-peak between the methylene protons at ~3.8 ppm and the methylene carbon at ~42 ppm, providing definitive evidence for the -CH₂- group.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for confirming the overall structure. For **Decarboxyticarcillin**, the following key correlations would be expected:
 - The methylene protons (~3.8 ppm) will show a correlation to the amide carbonyl carbon (~172 ppm) and to the carbons of the thiophene ring.
 - The H-6 proton (~5.5 ppm) will show a correlation to the amide carbonyl carbon (~172 ppm), confirming the amide linkage.

Diagram: Key Predicted HMBC Correlations for **Decarboxyticarcillin**.

hmbc_structure

Key HMBC Correlations

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Caption: Predicted HMBC correlations confirming the structure of **Decarboxyticarcillin**.

Experimental Protocols

To achieve reliable and reproducible results, the following protocols are recommended.

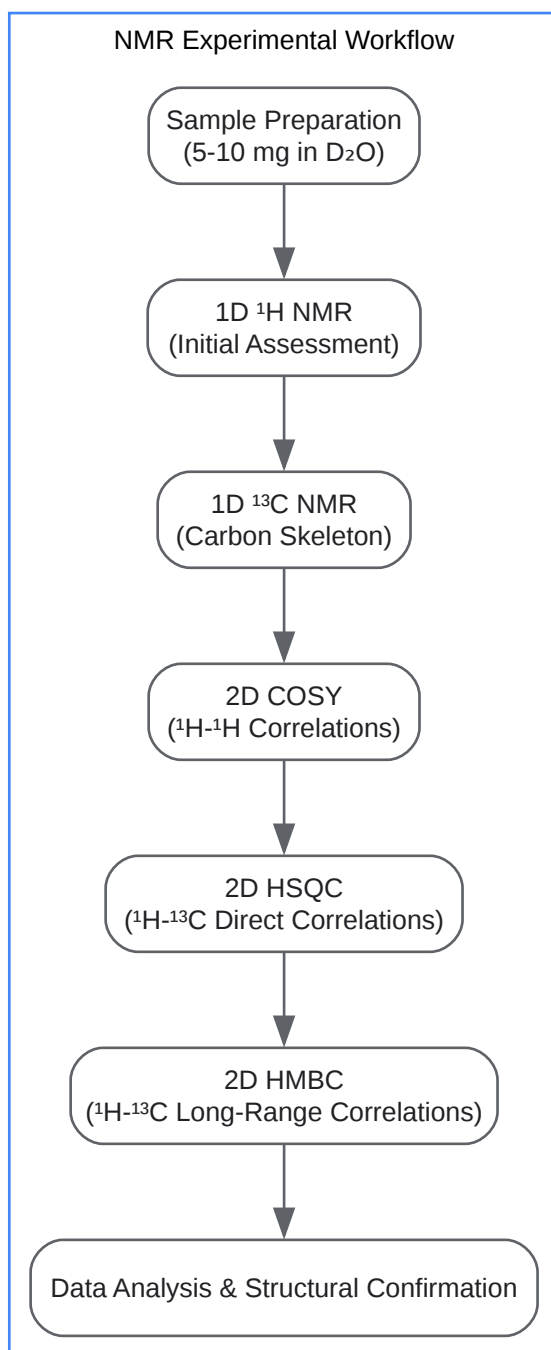
Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the sample (e.g., a purified impurity fraction) into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a good choice for these polar molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
- Dissolution: Gently vortex or sonicate the sample until fully dissolved.
- Standard: For quantitative purposes, a known amount of an internal standard (e.g., TSP for D₂O) can be added.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥ 400 MHz).

Diagram: NMR Experimental Workflow for Structural Elucidation.



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Caption: A typical workflow for acquiring a full set of NMR data for structural analysis.

- ^1H NMR: Acquire a standard 1D proton spectrum. Use water suppression if using D_2O .
- ^{13}C NMR: Acquire a proton-decoupled 1D carbon spectrum.

- COSY: Acquire a standard gradient-selected COSY spectrum.
- HSQC: Acquire a standard gradient-selected HSQC spectrum, optimized for one-bond $^1J(\text{CH})$ couplings of ~ 145 Hz.
- HMBC: Acquire a standard gradient-selected HMBC spectrum, optimized for long-range couplings of 8-10 Hz.

Conclusion

NMR spectroscopy offers an unparalleled level of detail for the structural elucidation of pharmaceutical impurities like **Decarboxyticarcillin**. While other techniques can suggest the identity of such a compound, only a full suite of NMR experiments can provide unambiguous proof of its structure. The key diagnostic markers for the conversion of Ticarcillin to **Decarboxyticarcillin** are the disappearance of the side-chain α -methine proton and carboxyl carbon signals, and the appearance of a new methylene signal in both the ^1H and ^{13}C NMR spectra. The connectivity confirmed by 2D NMR experiments, particularly HMBC, provides a definitive structural assignment. By employing the systematic approach outlined in this guide, researchers can confidently identify and characterize **Decarboxyticarcillin**, ensuring the quality and safety of Ticarcillin-based pharmaceutical products.

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